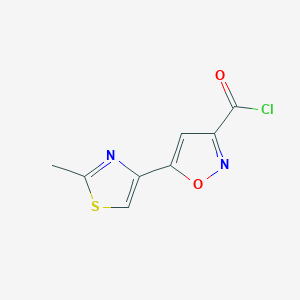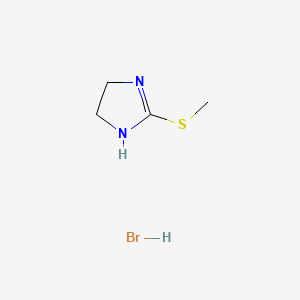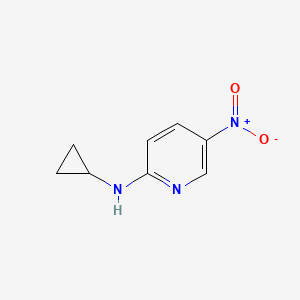![molecular formula C15H13N B1597259 2,4-Dimethylbenzo[h]quinoline CAS No. 605-67-4](/img/structure/B1597259.png)
2,4-Dimethylbenzo[h]quinoline
Übersicht
Beschreibung
2,4-Dimethylbenzo[h]quinoline is a chemical compound with the formula C15H13N . It has been isolated from the leaves of Lasiocarpa americana and is known to inhibit bacterial growth by inhibiting protein synthesis .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylbenzo[h]quinoline consists of a total of 31 bonds. There are 18 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 Pyridine .Physical And Chemical Properties Analysis
2,4-Dimethylbenzo[h]quinoline has a molecular weight of 207.2704 . Its density is 1.129g/cm3, and it has a boiling point of 370.2ºC at 760 mmHg . The melting point is 52 °C .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
2,4-Dimethylbenzo[h]quinoline: serves as a vital scaffold in drug discovery due to its structural similarity to many natural and synthetic pharmacologically active compounds . Its derivatives have been explored for their potential in treating a variety of diseases, from infectious diseases to cancer.
Synthesis of Biologically Active Molecules
The compound is used in the synthesis of biologically active molecules. Its versatility allows chemists to introduce various functional groups, creating a diverse array of molecules with potential biological activity .
Antimicrobial Agents
Quinoline derivatives exhibit antimicrobial properties, and 2,4-Dimethylbenzo[h]quinoline could be functionalized to develop new antibacterial and antifungal agents that address drug resistance issues .
Anticancer Research
The quinoline moiety is present in several anticancer drugs. Derivatives of 2,4-Dimethylbenzo[h]quinoline are being researched for their cytotoxic activities against various cancer cell lines .
Development of Fluorescent Probes
Due to its aromatic structure, 2,4-Dimethylbenzo[h]quinoline can be used to develop fluorescent probes for biological imaging, aiding in the study of cellular processes .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of quinoline make it suitable for use in OLEDs. By modifying 2,4-Dimethylbenzo[h]quinoline , researchers can develop materials that emit light when an electric current is applied .
Environmental Chemistry
Quinoline derivatives can be employed as sensors for detecting environmental pollutants. The structural modifications in 2,4-Dimethylbenzo[h]quinoline can lead to increased sensitivity and selectivity for specific contaminants .
Analytical Chemistry
In analytical chemistry, 2,4-Dimethylbenzo[h]quinoline can be used as a reagent or a building block for synthesizing more complex molecules that are used in various analytical techniques .
Eigenschaften
IUPAC Name |
2,4-dimethylbenzo[h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSXZUORXQYBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209239 | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzo[h]quinoline | |
CAS RN |
605-67-4 | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(h)quinoline, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)





